N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is a chemical compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon, and its inclusion in this compound imparts specific photophysical properties. This compound is often used in scientific research due to its fluorescence characteristics, making it valuable in various applications, including biological imaging and chemical sensing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 3-bromopropylamine.
Alkylation Reaction: Pyrene is reacted with 3-bromopropylamine under basic conditions to form 3-(pyren-1-yl)propan-1-amine.
Quaternization: The resulting amine is then quaternized with methyl iodide to form N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium iodide.
Anion Exchange: Finally, the iodide ion is exchanged with a bromide ion using a bromide salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can participate in redox reactions, altering its electronic properties.
Photochemical Reactions: Due to its fluorescent nature, it can undergo photochemical reactions under UV light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide, cyanide, and thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Photochemical Reactions: UV light sources are used to initiate photochemical reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium hydroxide.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrene moiety.
Photochemical Reactions: Products vary based on the specific photochemical pathway.
Scientific Research Applications
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide has several scientific research applications:
Biological Imaging: Its fluorescence properties make it useful for imaging biological samples, including cells and tissues.
Chemical Sensing: It can be used as a fluorescent probe to detect various analytes, including ions and small molecules.
Material Science: It is used in the development of fluorescent materials and sensors.
Environmental Monitoring: Its ability to detect pollutants and toxins makes it valuable in environmental monitoring.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is primarily based on its fluorescence properties. When exposed to UV light, the pyrene moiety absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which can be detected and measured. This fluorescence can be influenced by the local environment, making it useful for sensing applications. The molecular targets and pathways involved include interactions with specific analytes that alter the fluorescence intensity or wavelength.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-(1-pyrenyl)-1-propanaminium chloride
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium chloride
Uniqueness
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is unique due to its specific combination of a pyrene moiety with a quaternary ammonium group. This combination imparts distinct fluorescence properties and solubility characteristics, making it particularly useful in applications where both fluorescence and ionic interactions are important.
Properties
CAS No. |
105763-23-3 |
---|---|
Molecular Formula |
C22H24BrN |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
trimethyl(3-pyren-1-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C22H24N.BrH/c1-23(2,3)15-5-8-16-9-10-19-12-11-17-6-4-7-18-13-14-20(16)22(19)21(17)18;/h4,6-7,9-14H,5,8,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OJMOMBDPGLUBBG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.